Cas no 93501-84-9 (N-(prop-2-yn-1-yl)methanesulfonamide)

Technical Introduction: N-(prop-2-yn-1-yl)methanesulfonamide is a sulfonamide derivative featuring a terminal alkyne functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure allows for selective modifications, particularly in click chemistry applications, where the alkyne moiety enables efficient cycloaddition reactions. The methanesulfonamide group enhances stability and reactivity, facilitating its use in the development of pharmacologically active compounds. This compound is valued for its synthetic utility, compatibility with diverse reaction conditions, and potential as a building block for more complex molecular architectures. Proper handling under controlled conditions is recommended due to its reactive nature.
N-(prop-2-yn-1-yl)methanesulfonamide structure
93501-84-9 structure
Product Name:N-(prop-2-yn-1-yl)methanesulfonamide
CAS No:93501-84-9
MF:C4H7NO2S
MW:133.168879747391
CID:752676
PubChem ID:14025440
Update Time:2025-11-01

N-(prop-2-yn-1-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide, N-2-propynyl-
    • N-(Prop-2-ynyl)-methanesulfonamide
    • N-prop-2-ynylmethanesulfonamide
    • N-(prop-2-yn-1-yl)methanesulfonamide
    • N-(prop-2-ynyl)methane sulfonamide
    • 93501-84-9
    • N-prop-2-yn-1-ylmethanesulfonamide
    • CS-0257981
    • AKOS009053965
    • Z133701986
    • EN300-68707
    • N-prop-2-ynyl-methanesulfonamide
    • SCHEMBL1445474
    • DTXSID40554517
    • ARSQCIRDYSOFEN-UHFFFAOYSA-N
    • 1-methanesulfonylamino-2-propyne
    • Inchi: 1S/C4H7NO2S/c1-3-4-5-8(2,6)7/h1,5H,4H2,2H3
    • InChI Key: ARSQCIRDYSOFEN-UHFFFAOYSA-N
    • SMILES: S(C)(NCC#C)(=O)=O

Computed Properties

  • Exact Mass: 133.01974964g/mol
  • Monoisotopic Mass: 133.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 217.3±42.0 °C at 760 mmHg
  • Flash Point: 85.2±27.9 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

N-(prop-2-yn-1-yl)methanesulfonamide Security Information

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Additional information on N-(prop-2-yn-1-yl)methanesulfonamide

Comprehensive Guide to N-(prop-2-yn-1-yl)methanesulfonamide (CAS 93501-84-9): Properties, Applications, and Industry Insights

N-(prop-2-yn-1-yl)methanesulfonamide (CAS 93501-84-9) is a specialized sulfonamide derivative with a unique propargyl group, making it a compound of significant interest in organic synthesis and pharmaceutical research. Its molecular structure combines a methanesulfonamide backbone with a prop-2-yn-1-yl substituent, offering versatile reactivity for click chemistry and bioconjugation applications. This article explores its physicochemical properties, synthetic pathways, and emerging trends aligned with current scientific advancements.

The growing demand for high-performance intermediates in drug discovery has spotlighted compounds like N-(prop-2-yn-1-yl)methanesulfonamide. Researchers frequently search for "sulfonamide applications in medicinal chemistry" or "CAS 93501-84-9 solubility data," reflecting its relevance in targeted drug delivery and enzyme inhibition studies. Its alkyne functionality enables efficient Huisgen cycloaddition, a cornerstone of modern bioorthogonal chemistry.

From a technical perspective, CAS 93501-84-9 exhibits a molecular weight of 143.18 g/mol and typically appears as a white to off-white crystalline powder. Key physicochemical parameters include its melting point range (often cited between 85–90°C) and moderate solubility in polar solvents like DMSO or acetone. These traits make it suitable for heterocyclic compound synthesis, particularly in constructing triazole-based scaffolds via copper-catalyzed reactions.

Industry trends reveal increasing interest in sustainable synthetic methods for sulfonamides. Queries such as "green synthesis of N-(prop-2-yn-1-yl)methanesulfonamide" or "catalyst-free sulfonamide reactions" highlight the shift toward eco-friendly protocols. Recent studies demonstrate its utility in polymer crosslinking and material science, where its terminal alkyne group facilitates covalent bonding with azide-functionalized surfaces.

Quality control of CAS 93501-84-9 requires rigorous HPLC analysis and spectroscopic characterization (FTIR, NMR). Analytical data typically shows characteristic peaks at 3300 cm−1 (≡C-H stretch) and 1320 cm−1 (S=O asymmetric stretch), essential for verifying structural integrity. Storage recommendations emphasize protection from moisture at 2–8°C to prevent hydrolytic degradation of the sulfonamide bond.

Emerging applications include its role in proteomics research as a protein labeling reagent, addressing popular search terms like "alkyne tags for mass spectrometry." The compound’s low cytotoxicity profile in cellular assays further supports its use in live-cell imaging techniques. Patent literature describes derivatives of N-(prop-2-yn-1-yl)methanesulfonamide as kinase inhibitors, aligning with oncology-focused queries.

Regulatory considerations for 93501-84-9 emphasize compliance with REACH and GMP guidelines for research-grade materials. While not classified as hazardous under standard protocols, proper PPE (gloves, goggles) is advised during handling due to potential dust irritation. Suppliers often provide certificates of analysis detailing residual solvent levels and heavy metal content.

Future directions may explore its electrochemical properties for biosensor development, a topic gaining traction in "wearable diagnostic devices" searches. Collaborative studies between academia and industry continue to uncover novel uses, reinforcing the importance of CAS 93501-84-9 in advancing molecular toolkit innovation.

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